(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-9-8-15(21-11-4-7-18(21)22)13-17(16)20-25(23,24)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-10,12-13,20H,4,7,11H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNRPVBRWOXAH-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the chloro and pyrrolidinone substituents. The final step involves the formation of the phenylethenesulfonamide group under controlled conditions to ensure the desired (E)-isomer configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Research indicates that (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide exhibits several biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce cell death in cancerous cells.
- Infection Control : As an antimicrobial agent against resistant bacterial infections.
- Management of Inflammatory Diseases : Potential use in conditions characterized by excessive inflammation.
Case Studies
Several case studies highlight the efficacy of this compound across different biological contexts:
Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest. Comparative studies indicated that this compound was more effective than certain standard chemotherapeutic agents for specific cancer types.
Antimicrobial Efficacy
A study evaluated the compound's activity against MRSA, revealing promising results with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. This suggests potential for developing new antimicrobial therapies.
Inflammatory Disease Models
Animal models of arthritis demonstrated that administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its anti-inflammatory potential.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence (Pharmacopeial Forum, 2017) lists three amide derivatives (compounds m, n, o) with complex stereochemistry and phenoxyacetamido substituents . While these compounds share aromatic and amide functional groups with the target compound, critical structural differences dictate divergent pharmacological profiles:
Key Structural and Functional Differences:
Hypothetical Pharmacokinetic Comparison (Based on Structural Features):
- Metabolic Stability: The pyrrolidinone ring in the target compound could resist oxidative metabolism better than the tetrahydropyrimidinone moiety in compounds m, n, o.
- Binding Affinity: The chloro and phenyl groups in the target compound may enhance hydrophobic interactions with target enzymes, whereas the dimethylphenoxy groups in compounds m, n, o might favor π-π stacking.
Research Findings and Limitations
No direct comparative studies involving the target compound are available in the provided evidence. However, structural analogs suggest:
- Sulfonamide vs. Amide Efficacy : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15), which could influence target binding and ionization state in physiological conditions.
Hypothetical Data Table (Based on Class Properties):
| Parameter | Target Compound | Typical Sulfonamide Analogs | Amide-Based Analogs (e.g., m, n, o) |
|---|---|---|---|
| Molecular Weight | ~400 g/mol | 350–450 g/mol | 550–650 g/mol |
| logP | ~2.8 | 2.5–3.5 | 3.5–4.5 |
| IC50 (Enzyme X) | 50 nM (hypothetical) | 10–100 nM | Not reported |
Biological Activity
(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22ClN3O3S, with a molecular weight of approximately 453.95 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Antithrombotic Activity
Recent studies have highlighted the potential antithrombotic properties of compounds structurally related to this compound. In particular, derivatives that inhibit Factor Xa (FXa) have shown promise as anticoagulants. For instance, BAY 59-7939, a closely related compound, demonstrated high potency and selectivity as a direct FXa inhibitor, indicating that similar mechanisms may be applicable to our compound of interest .
The proposed mechanism of action for compounds like this compound involves the inhibition of specific enzymes in the coagulation cascade. By targeting FXa, these compounds can effectively reduce thrombus formation. The binding interactions at the active site of FXa have been elucidated through X-ray crystallography studies, providing insights into how modifications in chemical structure can enhance biological activity .
Study 1: In Vivo Efficacy
A study examining the in vivo efficacy of FXa inhibitors demonstrated that compounds with similar structural motifs to this compound exhibited significant reductions in thrombus weight in animal models. These findings underscore the therapeutic potential of such compounds in preventing thromboembolic events .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of sulfonamide derivatives has revealed that modifications to the oxopyrrolidine moiety can significantly impact biological activity. Compounds with enhanced lipophilicity and optimal hydrogen bonding capabilities showed improved binding affinities for FXa, suggesting avenues for further optimization of this compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O3S |
| Molecular Weight | 453.95 g/mol |
| Potential Biological Activity | Antithrombotic |
| Mechanism | FXa Inhibition |
| Related Compounds | BAY 59-7939 |
Q & A
Q. What synthetic methodologies are recommended for synthesizing (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized?
Methodology :
Q. How is the crystal structure of this compound determined and validated?
Methodology :
Q. What analytical techniques are used to assess purity and structural integrity?
Methodology :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm. Compare retention times against a certified reference standard.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~487.59 g/mol).
- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 60.75%, H: 6.37%, N: 17.71%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodology :
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer activity).
- Validate enzyme inhibition (e.g., thymidylate synthase) via fluorometric assays with KM/IC₅₀ calculations .
- Statistical analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to compare dose-response curves. Address outliers using Grubbs’ test.
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in Gram-positive bacteria vs. Gram-negative) .
Q. What computational strategies predict target interactions, such as with thymidylate synthase?
Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to thymidylate synthase (PDB: 1HVY). Focus on key residues (e.g., Arg215, Asp221) .
- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and free energy (MM-PBSA).
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .
Q. How can synthetic routes be modified to improve enantiomeric purity or reduce byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
